Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
This compound features a triazinoindole core fused with a substituted indole system, a thioether linkage, and an N-(3-ethoxypropyl)acetamide side chain. The ethoxypropyl group enhances solubility in polar solvents, while the methyl substitution at position 8 of the indole ring modulates steric and electronic properties. Its CAS number (603946-81-2) and synthesis pathways are documented in supplier catalogs and industrial-grade chemical databases .
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-3-24-8-4-7-18-14(23)10-25-17-20-16-15(21-22-17)12-9-11(2)5-6-13(12)19-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,23)(H,19,20,22) |
InChI Key |
DCXRQYJYKBNZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
Biological Activity
Potential Therapeutic Applications
The structural components of this compound are reminiscent of pharmacologically active compounds, indicating potential uses in various therapeutic areas. While specific data on this exact compound is limited, research on similar structures provides insights into its possible biological activities.
Antibacterial Activity
Compounds with similar structural elements have shown promising antibacterial properties. For instance, thiourea derivatives, which share some structural similarities with our compound of interest, have demonstrated significant antibacterial activity against various pathogens .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. faecalis | 40-50 |
| P. aeruginosa | 40-50 |
| S. typhi | 40-50 |
| K. pneumoniae | 40-50 |
Note: This data is from a structurally similar compound and serves as a reference point for potential activity.
Anti-Inflammatory Properties
The presence of the triazino[5,6-B]indol moiety in our compound of interest suggests potential anti-inflammatory activity. Research on related compounds has shown inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Similar structure 1 | 78 | 89 |
| Similar structure 2 | 72 | 83 |
| Dexamethasone (standard) | 70 | 75 |
Note: Data from structurally similar compounds at 10 µg/mL concentration
Pharmacological Potential
The unique arrangement of functional groups in Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- contributes to its potential biological activities. Its structure suggests possible applications in:
- Enzyme inhibition
- Receptor modulation
- Signal transduction pathway interference
Further research is necessary to fully elucidate its pharmacodynamics and therapeutic potential.
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its key structural components:
- The acetamide group, which can participate in hydrogen bonding
- The ethoxypropyl substituent, potentially affecting lipophilicity
- The thioether linkage, which may contribute to metabolic stability
- The triazino-indole moiety, often associated with various pharmacological effects
Future Research Directions
To fully understand the biological activity of Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-, several key studies are required:
- In vitro assays to determine its effects on specific cellular processes and molecular targets
- In vivo studies to assess its pharmacokinetics and pharmacodynamics
- Toxicity studies to evaluate its safety profile
- Structure-activity relationship studies to optimize its biological activity
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Triazinoindole Acetamides
- N-(4-Fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide (15): The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability. Its ¹H NMR (DMSO-d6) shows distinct aromatic proton shifts at δ 7.16 (t, J = 8.9 Hz) and a lower molecular weight (367.1 [M+H]⁺) compared to the target compound .
Heterocyclic Core Variations
- Triazinoquinazoline Derivatives (e.g., Compound 5.3): Replacing the indole with a quinazoline system alters π-π stacking interactions. For example, N-(6-methoxybenzothiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide (5.3) has a higher melting point (246–249°C) due to rigid planar structures .
- Fused Pyridazino-Triazino-Thiadiazines: Compounds like 8-cyano-3-(2-thienyl)-2H-pyridazino-triazino-thiadiazin-9-yl carbamothioic acid exhibit additional heteroatoms (S, N), broadening hydrogen-bonding capabilities .
Side Chain Modifications
- N-(1,1-Dimethylethyl) Derivatives (e.g., CAS 603946-55-0) :
The bulky tert-butyl group reduces solubility but improves metabolic resistance. Molecular weight (343.45 g/mol) is lower than the target compound due to the absence of the ethoxypropyl chain . - N-(2-Methoxyethyl) Analog (CAS 603947-33-7) :
The methoxyethyl side chain offers intermediate polarity (C₁₇H₂₁N₅O₂S, MW 359.45), balancing solubility and lipophilicity .
Physicochemical and Pharmacological Implications
- Solubility : The ethoxypropyl group in the target compound improves aqueous solubility compared to tert-butyl (logP ~3.5 vs. ~4.2) .
- Bioactivity : Analogs like N-(4-fluorophenyl) derivatives (purity 95%) are prioritized in hit identification studies for protein-targeting applications .
- Stability: Thioether linkages (S-C) in all analogs resist hydrolysis, but electron-withdrawing groups (e.g., -NO₂ in ) may enhance oxidative degradation .
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]- generally involves:
- Construction of the 1,2,4-triazino[5,6-B]indole core with the appropriate methyl substitution at the 8-position.
- Introduction of a thiol or thioether linkage at the 3-position of the triazinoindole.
- Coupling of the thio-substituted triazinoindole with an acetamide derivative bearing the N-(3-ethoxypropyl) substituent.
This approach ensures regioselective functionalization and preserves the integrity of the heterocyclic system.
Preparation of the Triazinoindole Core
The triazinoindole nucleus is typically synthesized via cyclization reactions involving substituted indole precursors and triazine-forming reagents:
- Starting from an appropriately substituted indole derivative, the triazine ring is formed by reaction with amidine or hydrazine derivatives under controlled conditions.
- Methylation at the 8-position is introduced either by using methyl-substituted starting materials or by selective methylation post-cyclization.
- The reaction conditions often involve heating in polar aprotic solvents or acidic media to promote ring closure.
Synthesis of the Acetamide Side Chain
The acetamide moiety bearing the N-(3-ethoxypropyl) substituent is prepared separately:
- Starting from 3-ethoxypropylamine , acetamide formation is achieved by reaction with acetic anhydride or acetyl chloride under controlled temperature to avoid over-acetylation.
- Purification of the acetamide intermediate is done by recrystallization or chromatography to ensure high purity.
Coupling of the Thio-Triazinoindole with Acetamide
The final step involves coupling the thio-substituted triazinoindole with the acetamide derivative:
- The thiol or thioether group on the triazinoindole acts as a nucleophile to react with an electrophilic acetamide derivative or activated acetamide intermediate.
- This coupling is often facilitated by base catalysis or the use of coupling agents such as carbodiimides.
- The reaction is typically carried out in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to prevent oxidation of sulfur.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Triazinoindole core synthesis | Indole derivative + amidine/hydrazine, heat | Formation of 1,2,4-triazino[5,6-B]indole |
| 2 | Methylation | Methylating agent (e.g., methyl iodide), base | 8-Methyl substitution on triazinoindole |
| 3 | Thiolation | Thiol/thiolate nucleophile, suitable leaving group | 3-Thioether substituted triazinoindole |
| 4 | Acetamide synthesis | 3-Ethoxypropylamine + acetic anhydride | N-(3-ethoxypropyl)acetamide |
| 5 | Coupling | Base or coupling agent, anhydrous solvent | Final compound formation |
| 6 | Purification | Chromatography/recrystallization | Pure target compound |
Research Findings and Notes
- The thioether linkage formation is a critical step influencing yield and purity; mild conditions prevent side reactions such as oxidation of sulfur.
- Use of anhydrous and inert atmosphere conditions during coupling improves product stability.
- The choice of solvent and temperature during cyclization and coupling steps significantly affects reaction efficiency.
- Analytical data from related compounds indicate molecular weights around 387.5 g/mol and molecular formula C19H25N5O2S, consistent with the target compound’s structure.
- Patent literature suggests that similar compounds are prepared using palladium-catalyzed coupling and phosphine ligands for enhanced selectivity, though this may vary depending on substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
